Specificity in Dapagliflozin API Synthesis: Patent-Defined Intermediate Role
1-Bromo-2-chloro-4-ethylbenzene is explicitly utilized as a key intermediate in the synthesis of dapagliflozin, a blockbuster SGLT2 inhibitor for the treatment of type 2 diabetes. The specific substitution pattern of bromine and chlorine on the aromatic ring is required for the subsequent organometallic coupling reaction that constructs the diarylmethane core of the drug molecule [1]. In contrast, other positional isomers, such as 1-bromo-4-chloro-2-ethylbenzene or 2-bromo-4-chloro-1-ethylbenzene, are not referenced in this specific, high-value synthetic pathway [1]. This specificity creates a unique, demand-driven procurement need for CAS 1369951-03-0 that is not shared by its structural isomers.
| Evidence Dimension | Utilization as a defined intermediate in a high-value pharmaceutical synthesis |
|---|---|
| Target Compound Data | Documented as an intermediate in the synthesis pathway of dapagliflozin (SGLT2 inhibitor) [1]. |
| Comparator Or Baseline | Positional isomers (e.g., 1-bromo-4-chloro-2-ethylbenzene, 2-bromo-4-chloro-1-ethylbenzene): No specific reference found in this drug synthesis pathway. |
| Quantified Difference | Qualitative difference in documented application: The target compound has a defined, published role in the synthesis of a major commercial drug. |
| Conditions | Pharmaceutical synthesis route as per patent EA010299B1 (Eurasian Patent Office, 2006). |
Why This Matters
For procurement managers and process chemists, a compound with a documented, patented role in a specific high-value drug synthesis has a higher intrinsic value and stricter sourcing requirements than a generic isomer.
- [1] Eurasian Patent Office. (2006). EA010299B1: Novel compounds having inhibitory activity against sodium-dependent transporter. Patent Application. View Source
